tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Description
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS: 2314394-11-9) is a bicyclic heteroaromatic compound featuring a 1,5-naphthyridine core substituted at the 6-position with a 1-aminocyclopropyl group. The tert-butyl carbamate group at the 1-position acts as a protective moiety, commonly employed in medicinal chemistry to enhance solubility and stability during synthesis . Key physicochemical properties include a molecular formula of C₁₆H₂₃N₃O₂, a molar mass of 289.37 g/mol, a predicted density of 1.0±0.06 g/cm³, and a pKa of 7.0±0.20, indicating moderate basicity .
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 6-(1-aminocyclopropyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-10-4-5-11-12(19)6-7-13(18-11)16(17)8-9-16/h6-7H,4-5,8-10,17H2,1-3H3 |
InChI Key |
QYEADYFWKQABAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C3(CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the aminocyclopropyl intermediate, which is then coupled with the naphthyridine core. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydronaphthyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three structurally related derivatives (Table 1):
Physicochemical and Reactivity Differences
- Aminocyclopropyl vs. Bromine/Methyl: The 1-aminocyclopropyl group in the target compound increases steric bulk and introduces a primary amine, enabling hydrogen bonding—a feature absent in bromo (halogen) or methyl (alkyl) analogs. This could enhance target binding in drug discovery contexts .
- Core Isomerism (1,5- vs. 1,8-naphthyridine) : The 1,5-naphthyridine core in the target compound has nitrogen atoms at positions 1 and 5, creating distinct electronic properties compared to the 1,8-isomer. The latter may exhibit altered solubility and π-stacking behavior .
- Tert-butyl carbamate utility : All compounds utilize the tert-butyl group for protection, but its removal (e.g., via acidolysis) would yield secondary amines with varying reactivity based on substituents .
Predicted Bioactivity and Solubility
Biological Activity
tert-Butyl 6-(1-aminocyclopropyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a chemical compound that belongs to the naphthyridine family. Its unique structure includes a naphthyridine core fused with a cyclopropyl group and a tert-butyl ester. The molecular formula is C16H23N3O2, with a molar mass of approximately 289.37 g/mol. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.
The compound exhibits several chemical properties influenced by its functional groups:
- Molecular Formula : C16H23N3O2
- Molar Mass : 289.37 g/mol
- Density : Approximately 1 g/cm³ (predicted)
- Boiling Point : Estimated at 412.1°C (predicted)
- pKa : Approximately 7 (predicted)
Biological Activities
Research has indicated that compounds containing the naphthyridine scaffold possess various biological activities, including antimicrobial properties and potential therapeutic applications in treating diseases such as malaria.
Antimicrobial Activity
This compound has demonstrated efficacy against various bacterial strains. The specific mechanisms may involve inhibition of bacterial growth or disruption of cellular processes, although detailed studies are still needed to elucidate these pathways.
Antimalarial Activity
A related study on naphthyridine derivatives highlighted their potential as dual inhibitors against Plasmodium falciparum, the causative agent of malaria. These compounds showed significant inhibitory activity against phosphatidylinositol-4-kinase β (PI4K), which is crucial for the survival of the parasite. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the naphthyridine ring could enhance antiplasmodial activity .
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Binding Affinity : Molecular docking studies can provide insights into how this compound binds to enzymes or receptors involved in disease pathways.
- Inhibition Pathways : Similar naphthyridine derivatives have been shown to inhibit hemozoin formation in malaria parasites, indicating a potential mechanism for this compound as well .
Comparative Analysis with Related Compounds
The following table summarizes structurally similar compounds and their respective characteristics:
| Compound Name | Structure | Similarity |
|---|---|---|
| tert-butyl 6-bromo-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate | C13H17BrN2O2 | Moderate |
| tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | C13H19N3O2 | Moderate |
| tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate | C15H20ClN3O2 | High |
| tert-butyl (6-chloropyridin-3-yl)carbamate | C13H17ClN2O2 | High |
This table illustrates the diversity within the naphthyridine family while emphasizing the unique structural features of this compound that may confer distinct biological activities and applications .
Q & A
Basic Question: What are the recommended experimental design strategies for optimizing the synthesis of this compound?
Answer:
Synthesis optimization should employ Design of Experiments (DoE) methodologies to systematically evaluate variables (e.g., temperature, catalyst loading, reaction time). For example:
- Factorial Designs : Test interactions between variables (e.g., 2^3 factorial design to assess temperature, solvent polarity, and stoichiometry).
- Response Surface Methodology (RSM) : Identify optimal conditions for yield and purity .
- High-Throughput Screening : Automate reaction parameter exploration using microreactors or parallel synthesis setups .
Key Metrics : Monitor reaction progress via HPLC or LC-MS, and validate purity using NMR spectroscopy .
Basic Question: How can researchers characterize the stability of this compound under varying storage conditions?
Answer:
Stability studies should follow ICH Q1A guidelines :
- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways.
- Analytical Tools : Use LC-MS to detect degradation products and quantify stability-indicating parameters (e.g., half-life) .
- Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent cyclopropylamine moiety oxidation .
Advanced Question: How can conflicting reactivity data for the 1-aminocyclopropyl group in this compound be resolved?
Answer:
Contradictions often arise from solvent polarity or catalytic interference. Resolve discrepancies by:
- Control Experiments : Isolate variables (e.g., test reactivity in aprotic vs. protic solvents).
- Computational Modeling : Use DFT calculations to predict electronic effects on the cyclopropane ring’s strain and reactivity .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl-protected naphthyridines) to identify trends .
Advanced Question: What methodologies assess the environmental impact of this compound’s degradation byproducts?
Answer:
Follow INCHEMBIOL Project frameworks :
- Biotic/Abiotic Fate Studies :
- Partition Coefficients : Measure log Kow to predict bioaccumulation potential .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of airborne particulates.
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can researchers design assays to study this compound’s interactions with biological targets?
Answer:
- Binding Affinity Studies :
- Cellular Assays : Use CRISPR-engineered cell lines to validate target engagement (e.g., IC50 in kinase inhibition assays) .
Advanced Question: How to address inconsistencies in chromatographic purity data across laboratories?
Answer:
- Standardized Protocols : Adopt ICH Q2(R1) validation criteria for HPLC methods (e.g., column type, gradient profile) .
- Interlaboratory Studies : Use statistical tools (e.g., ANOVA) to assess systematic errors in retention time or peak integration .
- Reference Materials : Distribute certified samples to harmonize analytical baselines .
Basic Question: What are the key steps for scaling up the synthesis from milligram to gram quantities?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Purification : Transition from flash chromatography to preparative HPLC for higher yields.
- Solvent Selection : Replace volatile solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) for large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
